4-methoxy-N-(2-methyl-4-nitrophenyl)benzamide
Description
4-Methoxy-N-(2-methyl-4-nitrophenyl)benzamide is a benzamide derivative characterized by a methoxy substituent at the para-position of the benzoyl ring and a methyl-nitro-substituted aniline moiety. Its structural features, including electron-donating (methoxy) and electron-withdrawing (nitro) groups, contribute to distinct physicochemical properties, such as nonlinear optical (NLO) behavior and thermal stability.
Properties
IUPAC Name |
4-methoxy-N-(2-methyl-4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-9-12(17(19)20)5-8-14(10)16-15(18)11-3-6-13(21-2)7-4-11/h3-9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUDTJVAMPQLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-methyl-4-nitrophenyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-methyl-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, thiols, or amines.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 4-methoxy-N-(2-methyl-4-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-methoxybenzoic acid and 2-methyl-4-nitroaniline.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methyl-4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the methoxy group can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
4-Methoxy-N-(2-methyl-5-nitrophenyl)benzamide (4MNMNPB)
- Key Differences : The nitro group is at the 5-position (meta) instead of the 4-position (para) on the aniline ring.
- Impact : This positional shift alters the molecular dipole moment, enhancing second-harmonic generation (SHG) efficiency (0.8× urea) compared to para-nitro derivatives .
- Thermal Stability : Decomposition begins at 220°C, similar to the target compound, indicating comparable thermal resilience .
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)
- Key Differences : Bromine replaces methoxy on the benzoyl ring, and nitro is at the 2-position on the aniline ring.
- The nitro group’s ortho position introduces steric hindrance, leading to a larger dihedral angle (72.6°) between aromatic rings compared to the target compound’s para-nitro analog .
Dihedral Angles and Molecular Conformation
- Analysis : Smaller dihedral angles (e.g., 63.13° in MPiCB and the target compound) suggest greater planarity, facilitating π-π stacking and enhanced NLO properties. In contrast, ortho-substituted nitro groups (e.g., 82.32° in ) disrupt conjugation, reducing optical activity.
Hydrogen Bonding and Crystal Packing
- This compound : Intramolecular C–H···O hydrogen bonds stabilize the conformation, while intermolecular N–H···O interactions form a 3D network, critical for crystal cohesion .
- 2-Nitro-N-(4-nitrophenyl)benzamide: A six-membered intramolecular hydrogen bond (C–H···O) creates a non-planar ring, reducing crystal symmetry .
- 4-Ethyl-N-(2′-hydroxy-5′-nitrophenyl)benzamide: Enhanced charge transfer via π-conjugation due to simultaneous IR/Raman activation of C=O stretching, absent in non-hydroxylated analogs .
Biological Activity
4-Methoxy-N-(2-methyl-4-nitrophenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction between 4-methoxy-2-nitroaniline and p-methoxybenzoyl chloride in the presence of a base such as triethylamine. The process yields the target compound with a high degree of purity after purification steps like column chromatography. The general reaction can be summarized as follows:
-
Reactants :
- 4-Methoxy-2-nitroaniline
- p-Methoxybenzoyl chloride
- Triethylamine (base)
-
Conditions :
- Solvent: Dichloromethane
- Temperature: Room temperature
- Time: Approximately 12 hours
- Yield : Typically around 77% after purification.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these tests are critical for determining the efficacy of the compound.
| Bacterial Strain | MIC (μg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 6.25 | 2 |
| Escherichia coli | 12.5 | 2 |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values indicate its potency.
| Cell Line | IC50 (μM) | Comparison Agent | IC50 (μM) |
|---|---|---|---|
| MCF-7 | 3.1 | Doxorubicin | 0.5 |
| HCT116 | 5.3 | Etoposide | 1.0 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Antimicrobial Mechanism : The nitro group can undergo reduction to form reactive intermediates that disrupt bacterial cell wall synthesis or function.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells via modulation of signaling pathways such as NF-kB and iNOS expression, which are crucial in inflammation and cancer progression.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various derivatives of benzamide highlighted the superior activity of this compound against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.
- Cancer Cell Line Evaluation : In a comparative study with established anticancer agents, this compound showed promising results in inhibiting cell proliferation in vitro, warranting further investigation into its mechanism and potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
